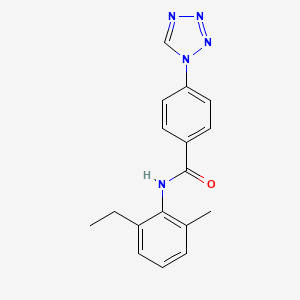![molecular formula C17H23N5O3S2 B4620184 ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
The chemical compound belongs to a class of molecules that have garnered attention in the scientific community for their complex structure and potential applications in various fields of chemistry and biochemistry. While the specific compound does not have widely documented studies, related derivatives provide insights into its probable characteristics and applications.
Synthesis Analysis
The synthesis of related thiazole and triazole derivatives involves interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or cyanoacrylate derivatives under specific conditions to yield various ethyl carboxylate compounds with substantial yields (Mohamed, 2021). These methods highlight the adaptability and versatility in synthesizing complex thiazole and triazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole and triazole derivatives, including their interactions and bonding, can be analyzed through X-ray diffraction and spectroscopic data. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was analyzed to reveal its hydrogen-bonded dimer structures and interactions, providing insights into the molecular arrangement and stability of such compounds (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the synthesis of new derivatives with diverse biological and chemical properties. The reactions often involve nucleophilic substitution, cyclization, and interaction with electrophilic reagents to yield compounds with potential bioactive properties (Dovlatyan et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be characterized using various analytical techniques. These properties are crucial for determining the compound's suitability for specific applications, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of these compounds. Studies have indicated that thiazole and triazole derivatives exhibit a range of biological activities, which can be attributed to their chemical properties (El-Subbagh et al., 1999).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Thiazolecarboxylic acid derivatives, including compounds similar to ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, have been synthesized for further chemical modifications. These compounds are key intermediates in the preparation of various derivatives through acylation and methylation reactions, contributing to the diversity of chemical structures for potential biological activities (Dovlatyan et al., 2004).
Biological Activity and Applications
- Synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the creation of derivatives with antimicrobial properties. These modifications have been analyzed through structure-activity relationship studies, highlighting the potential of such derivatives in combating bacterial and fungal infections (Desai, Bhatt, & Joshi, 2019).
- A series of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized, demonstrating the versatility of thiazole derivatives in chemical synthesis for producing compounds with potential scientific applications (Mohamed, 2021).
Antimicrobial and Antioxidant Studies
- Novel benzothiazole derivatives containing 4H-pyrimido[2,1-b]benzothiazoles have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. This research underscores the significance of thiazole derivatives in developing new therapeutic agents (Bhoi et al., 2016).
Structural Analysis
- The structural determination of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts has provided insights into the molecular interactions and hydrogen-bonded structures of thiazole derivatives. Such structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Lynch & Mcclenaghan, 2004).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S2/c1-4-8-22-14(11-6-7-11)20-21-17(22)26-9-12(23)19-16-18-10(3)13(27-16)15(24)25-5-2/h11H,4-9H2,1-3H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPVVTMMCQLSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)
![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)



![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)
